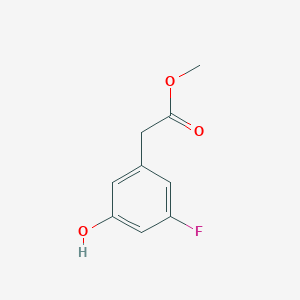

Methyl 3-fluoro-5-hydroxyphenylacetate

Description

Methyl 3-fluoro-5-hydroxyphenylacetate is a fluorinated aromatic ester characterized by a phenylacetic acid backbone with a methyl ester group, a fluorine substituent at the 3-position, and a hydroxyl group at the 5-position of the phenyl ring. Fluorine and hydroxyl groups confer unique physicochemical traits: fluorine enhances lipophilicity and metabolic stability, while the hydroxyl group increases polarity and hydrogen-bonding capacity . Such features make it relevant in pharmaceutical and agrochemical research, though its direct applications require further study.

Properties

Molecular Formula |

C9H9FO3 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

methyl 2-(3-fluoro-5-hydroxyphenyl)acetate |

InChI |

InChI=1S/C9H9FO3/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5,11H,4H2,1H3 |

InChI Key |

PKMDIVSLKFUBIS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=CC(=C1)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-5-hydroxyphenylacetate typically involves the esterification of 3-fluoro-5-hydroxyphenylacetic acid. One common method is the Fischer esterification, where the acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors may be employed to improve scalability and process control.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-hydroxyphenylacetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 3-fluoro-5-hydroxybenzaldehyde.

Reduction: 3-fluoro-5-hydroxyphenylmethanol.

Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-fluoro-5-hydroxyphenylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-5-hydroxyphenylacetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares Methyl 3-fluoro-5-hydroxyphenylacetate with analogs from the evidence, focusing on substituent positions and functional groups:

*Note: Properties for this compound are inferred from structural analogs.

Key Observations:

- Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound increases polarity compared to 3-methoxyphenylacetic acid (), likely reducing membrane permeability but enhancing solubility in aqueous media.

- Fluoro vs. Trifluoromethyl Groups : While fluorine at the 3-position moderately enhances lipophilicity, trifluoromethyl groups (e.g., in ) significantly increase hydrophobicity and metabolic resistance .

- Biological Activity: Fluoro-substituted azo dyes () exhibit enhanced carcinogenicity compared to non-fluorinated analogs, suggesting fluorine’s role in modulating bioactivity. However, trifluoromethyl groups (e.g., in 3′-trifluoromethyl-4-dimethylaminoazobenzene) may abolish carcinogenicity due to steric or electronic effects .

Reactivity and Stability

- Ester Hydrolysis : The methyl ester group in the target compound is susceptible to hydrolysis under basic conditions, similar to other phenylacetic esters (e.g., methyl 2-(3-(trifluoromethyl)phenyl)acetate in ).

- Electrophilic Substitution : The hydroxyl group at the 5-position directs electrophilic reactions to the para and ortho positions, while fluorine’s electron-withdrawing effect deactivates the ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.